Cas no 80032-67-3 (2-benzo[f]quinolin-3-yl-1H-indene-1,3(2H)-dione, mono[(4-methyl-1H-imidazolyl)methyl] derivative)
![2-benzo[f]quinolin-3-yl-1H-indene-1,3(2H)-dione, mono[(4-methyl-1H-imidazolyl)methyl] derivative structure](https://www.kuujia.com/scimg/cas/80032-67-3x500.png)
80032-67-3 structure
Product name:2-benzo[f]quinolin-3-yl-1H-indene-1,3(2H)-dione, mono[(4-methyl-1H-imidazolyl)methyl] derivative
CAS No:80032-67-3
MF:C27H21N3O2
MW:419.474546194077
CID:729201
2-benzo[f]quinolin-3-yl-1H-indene-1,3(2H)-dione, mono[(4-methyl-1H-imidazolyl)methyl] derivative Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, mono((4-methyl-1H-imidazolyl)methyl) derivative
- 1H-Indene-1,3(2H)-dione,2-benzo[f]quinolin-3-yl-, mono[(4-methyl-1H-imidazolyl)methyl] deriv. (9CI)
- 2-benzo[f]quinolin-3-yl-1H-indene-1,3(2H)-dione, mono[(4-methyl-1H-imidazolyl)methyl] derivative
- CID 129010954
- Einecs 279-372-3
-
- Inchi: 1S/C27H20N3O2/c1-15-14-28-23(29-15)13-17-12-21-18-7-3-2-6-16(18)10-11-22(21)30-25(17)24-26(31)19-8-4-5-9-20(19)27(24)32/h2,4-12,14,24H,3,13H2,1H3,(H,28,29)/q-1/p+1
- InChI Key: ADQCUTYFYXNNKB-UHFFFAOYSA-O
- SMILES: O=C1C2C=CC=CC=2C(C1C1=C(C=C2C3=CCC=CC3=CC=C2[N-]1)CC1=[NH+]C=C(C)N1)=O
Computed Properties
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 32
- Rotatable Bond Count: 3
- Complexity: 1050
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Topological Polar Surface Area: 65.099
- Surface Charge: 0
- Tautomer Count: nothing
2-benzo[f]quinolin-3-yl-1H-indene-1,3(2H)-dione, mono[(4-methyl-1H-imidazolyl)methyl] derivative Related Literature
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
4. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
80032-67-3 (2-benzo[f]quinolin-3-yl-1H-indene-1,3(2H)-dione, mono[(4-methyl-1H-imidazolyl)methyl] derivative) Related Products
- 1802527-49-6(tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate)
- 383147-84-0((E)-3-(Dimethylamino)-1-3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl-2-propen-1-one)
- 2228611-60-5(1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-en-1-ol)
- 226923-64-4(1,2,3-Propanetriyl Ester Dodecanedioic Acid Trisodium Salt)
- 1553985-64-0(2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride)
- 2138419-47-1(Acetic acid, 2-[(5-formyl-3-isothiazolyl)oxy]-, methyl ester)
- 1803715-79-8(3,6-Dibromo-2,4-difluorothiophenol)
- 1384881-74-6(3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol)
- 1804673-48-0(Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate)
- 2092800-03-6(3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide)
Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
CN Supplier
Bulk

Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
CN Supplier
Reagent

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent
